molecular formula C16H22Cl2N2O3 B6040481 N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE

N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE

Cat. No.: B6040481
M. Wt: 361.3 g/mol
InChI Key: CQCSRBNJFAFCOQ-UHFFFAOYSA-N
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Description

N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, a chlorinated acetamido group, and a hydroxyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with chlorinated acetamido compounds under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reagent concentrations to maximize output while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({5-TERT-BUTYL-3-[(2-CHLOROACETAMIDO)METHYL]-2-HYDROXYPHENYL}METHYL)-2-CHLOROACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

N-[[5-tert-butyl-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxyphenyl]methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3/c1-16(2,3)12-4-10(8-19-13(21)6-17)15(23)11(5-12)9-20-14(22)7-18/h4-5,23H,6-9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCSRBNJFAFCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CNC(=O)CCl)O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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